molecular formula C6H11N3 B1350118 5-isopropyl-1H-pyrazol-3-amine CAS No. 56367-24-9

5-isopropyl-1H-pyrazol-3-amine

Cat. No. B1350118
CAS RN: 56367-24-9
M. Wt: 125.17 g/mol
InChI Key: INSBBZDRQQVATI-UHFFFAOYSA-N
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Patent
US09422267B2

Procedure details

To a solution of 4-methyl-3-oxopentanenitrile (15 g, 135 mmol) in EtOH (150 mL) was added hydrazine hydrate (7.30 g, 146 mmol) slowly at 0° C. The reaction mixture was heated to reflux for 4 h. Removal of EtOH under reduced pressure gave an oily residue that was dissolved in EtOAc (200 mL) and washed with freshly prepared brine (2×50 mL). The organic layer was dried over anhydrous sodium sulfate. Removal of EtOAc gave 5-isopropyl-1H-pyrazol-3-amine, Compound (ii) (10 g, 59% yield). 1H NMR (400 MHz, CDCl3) δ (ppm): 1.22 (d, 6H), 2.80-2.92 (m, 1H), 4.80 (brs, 3H), 5.41 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].O.[NH2:10][NH2:11]>CCO.CCOC(C)=O>[CH:2]([C:3]1[NH:11][N:10]=[C:5]([NH2:6])[CH:4]=1)([CH3:8])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC(C(CC#N)=O)C
Name
Quantity
7.3 g
Type
reactant
Smiles
O.NN
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Removal of EtOH under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave an oily residue that
WASH
Type
WASH
Details
washed with freshly prepared brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC(=NN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.